

Structural Analysis of 2-Phenoxyethane-1-sulfonyl Fluoride: A Technical Guide

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Compound of Interest

Compound Name: 2-phenoxyethane-1-sulfonyl
fluoride

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Abstract

This technical guide provides a comprehensive structural analysis of **2-phenoxyethane-1-sulfonyl fluoride**, a molecule of interest in medicinal chemistry and chemical biology. Due to the absence of empirical crystallographic and spectroscopic data in publicly accessible literature, this report leverages computational chemistry to predict its structural and spectroscopic properties. The guide details the predicted molecular geometry, including bond lengths, bond angles, and dihedral angles, derived from Density Functional Theory (DFT) calculations. Furthermore, predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are presented to aid in the identification and characterization of this compound. Standard experimental protocols for the synthesis and analysis of analogous sulfonyl fluorides are also provided to guide future laboratory work. Finally, the potential reactivity of **2-phenoxyethane-1-sulfonyl fluoride** as a covalent modifier of biological macromolecules is discussed and illustrated.

Introduction

Sulfonyl fluorides are a class of organic compounds that have garnered significant attention in drug discovery and chemical biology. Their unique combination of stability and reactivity makes them valuable as covalent inhibitors, chemical probes, and building blocks in synthesis.^{[1][2]} The title compound, **2-phenoxyethane-1-sulfonyl fluoride**, incorporates a flexible

phenoxyethyl scaffold, suggesting its potential to interact with a variety of biological targets. This guide aims to provide a detailed theoretical structural and spectroscopic characterization of this molecule to facilitate its synthesis, identification, and application in research.

Predicted Molecular Structure and Geometry

In the absence of experimental crystallographic data, the three-dimensional structure of **2-phenoxyethane-1-sulfonyl fluoride** was predicted using Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level of theory. The optimized geometry provides insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and potential interactions.

Predicted Bond Lengths

The following table summarizes the predicted bond lengths for key bonds in **2-phenoxyethane-1-sulfonyl fluoride**.

Bond	Predicted Bond Length (Å)
S-F	1.58
S=O (avg.)	1.43
S-C1	1.78
C1-C2	1.54
C2-O1	1.43
O1-C3 (Aromatic)	1.37
C-C (Aromatic avg.)	1.39
C-H (Aliphatic avg.)	1.09
C-H (Aromatic avg.)	1.08

Table 1: Predicted bond lengths in **2-phenoxyethane-1-sulfonyl fluoride**.

Predicted Bond Angles

Key predicted bond angles are presented in the table below, defining the local geometry around the central atoms.

Angle	Predicted Bond Angle (°)
O=S=O	122.5
F-S=O (avg.)	107.5
F-S-C1	105.0
O=S-C1 (avg.)	109.0
S-C1-C2	111.0
C1-C2-O1	108.5
C2-O1-C3 (Aromatic)	118.0

Table 2: Predicted bond angles in **2-phenoxyethane-1-sulfonyl fluoride**.

Predicted Dihedral Angles

The following table highlights key dihedral angles that describe the molecule's conformation.

Dihedral Angle	Predicted Dihedral Angle (°)
F-S-C1-C2	-65.0
O=S-C1-C2 (avg.)	55.0, 175.0
S-C1-C2-O1	60.0
C1-C2-O1-C3 (Aromatic)	178.0

Table 3: Predicted key dihedral angles in **2-phenoxyethane-1-sulfonyl fluoride**.

Predicted Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of chemical compounds. The following sections provide the predicted NMR, IR, and MS data for **2-**

phenoxyethane-1-sulfonyl fluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ^1H , ^{13}C , and ^{19}F NMR chemical shifts are summarized below. These values are referenced to tetramethylsilane (TMS) for ^1H and ^{13}C , and to CFCl_3 for ^{19}F .

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity
^1H (C1-H ₂)	3.8 - 4.0	Triplet
^1H (C2-H ₂)	4.4 - 4.6	Triplet
^1H (Aromatic)	6.9 - 7.4	Multiplet
^{13}C (C1)	55 - 60	-
^{13}C (C2)	68 - 72	-
^{13}C (Aromatic)	115 - 160	-
^{19}F	45 - 55	-

Table 4: Predicted NMR chemical shifts for **2-phenoxyethane-1-sulfonyl fluoride**.

Infrared (IR) Spectroscopy

The predicted IR spectrum of **2-phenoxyethane-1-sulfonyl fluoride** is expected to show characteristic absorption bands for its functional groups.

Functional Group	Predicted Wavenumber (cm ⁻¹)
S=O Stretch (asymmetric)	1380 - 1410
S=O Stretch (symmetric)	1180 - 1210
S-F Stretch	750 - 850
C-O-C Stretch	1200 - 1250
C-H Stretch (Aromatic)	3030 - 3080
C-H Stretch (Aliphatic)	2850 - 2960
C=C Stretch (Aromatic)	1450 - 1600

Table 5: Predicted characteristic IR absorption bands for **2-phenoxyethane-1-sulfonyl fluoride**.

Mass Spectrometry (MS)

The predicted mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.

Ion	Predicted m/z
[M] ⁺	204.03
[M - F] ⁺	185.03
[M - SO ₂ F] ⁺	121.06
[C ₆ H ₅ O] ⁺	93.03
[C ₆ H ₅] ⁺	77.04

Table 6: Predicted major mass spectral fragments of **2-phenoxyethane-1-sulfonyl fluoride**.

Experimental Protocols

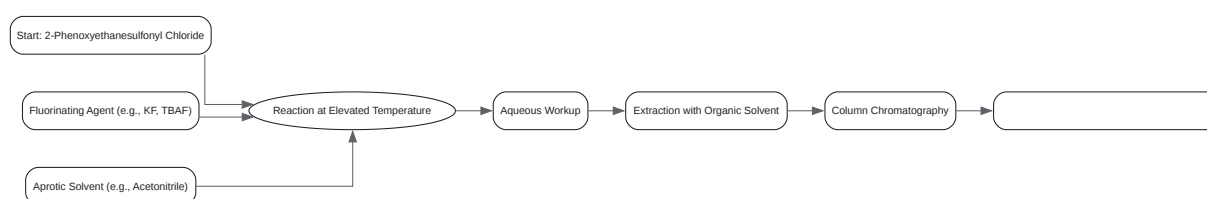
While specific protocols for **2-phenoxyethane-1-sulfonyl fluoride** are not available, the following are general and established methods for the synthesis and analysis of analogous

sulfonyl fluorides.

General Synthesis of Aliphatic Sulfonyl Fluorides

A common method for the synthesis of aliphatic sulfonyl fluorides is the fluorination of the corresponding sulfonyl chloride.

Workflow for Sulfonyl Fluoride Synthesis



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Caption: General workflow for the synthesis of **2-phenoxyethane-1-sulfonyl fluoride**.

Protocol:

- To a solution of 2-phenoxyethanesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add a fluorinating agent like potassium fluoride (2.0 eq) or tetrabutylammonium fluoride (1.5 eq).
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the pure **2-phenoxyethane-1-sulfonyl fluoride**.

Spectroscopic Analysis

NMR Spectroscopy:

- Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl_3).
- Acquire ^1H , ^{13}C , and ^{19}F NMR spectra on a high-field NMR spectrometer.[3]
- Process the spectra to determine chemical shifts, coupling constants, and multiplicities.

IR Spectroscopy:

- Obtain the IR spectrum of the neat compound using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
- Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

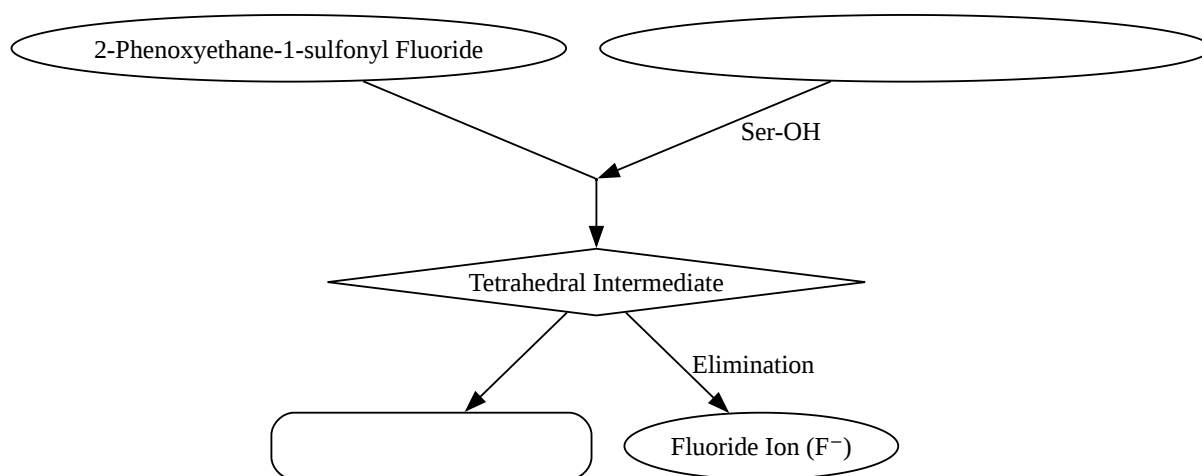
Mass Spectrometry:

- Analyze the sample using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
- Determine the molecular weight and analyze the fragmentation pattern to confirm the structure.

Potential Biological Reactivity

Sulfonyl fluorides are known to act as covalent modifiers of nucleophilic amino acid residues in proteins, such as serine, threonine, tyrosine, and lysine.[1][4][5] This reactivity is the basis for their use as enzyme inhibitors and chemical probes. The electrophilic sulfur atom of the sulfonyl fluoride group is susceptible to nucleophilic attack by the side chains of these amino

acids, leading to the formation of a stable covalent bond and the displacement of the fluoride ion.



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